![molecular formula C21H25N3OS B2572072 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034434-90-5](/img/structure/B2572072.png)
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea
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Overview
Description
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a complex organic compound that features a unique structure combining adamantane, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Pyridine and Thiophene: The pyridine and thiophene rings are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine derivative of the previously formed intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Piperidine derivatives from the pyridine ring.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
Antiviral and Antimicrobial Properties
The adamantane structure is associated with several antiviral agents, including amantadine, which is used against influenza viruses. Research indicates that derivatives of adamantane can exhibit significant antiviral properties due to their ability to interfere with viral replication mechanisms. Additionally, thiourea derivatives have been reported to possess antimicrobial activities against various pathogens, suggesting that 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea may also hold similar potential .
Anti-Cancer Activity
Studies have shown that compounds containing the adamantane moiety can modulate the expression and activity of nuclear receptors involved in cancer progression. For example, research indicates that certain adamantane derivatives act as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in several central nervous system disorders and cancers . This suggests that this compound could be explored for its anticancer properties.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH). Inhibition of sEH is linked to anti-inflammatory effects, as it helps maintain higher concentrations of epoxy fatty acids, which possess beneficial cardiovascular effects . The mechanism involves the compound binding to the active site of sEH, thereby preventing the hydrolysis of epoxy fatty acids.
Urease Inhibition
Thiourea derivatives are recognized for their urease inhibitory activity. Given that this compound shares structural similarities with known urease inhibitors, it may demonstrate efficacy against urease-related conditions such as kidney stones or peptic ulcers .
Material Science Applications
The unique structural characteristics of this compound make it a candidate for the development of new materials with specialized properties. Its lipophilic nature and ability to form stable complexes can be harnessed in polymer science or nanotechnology.
Case Studies and Research Findings
Research has documented various case studies emphasizing the biological activities of similar adamantane derivatives:
- Antiviral Activity : A study demonstrated that adamantane derivatives could inhibit viral replication in vitro, suggesting a pathway for developing new antiviral therapies.
- Urease Inhibition : A series of thiourea hybrids showed promising urease inhibitory activity, highlighting the potential for similar compounds like 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-y]methyl}urea to serve as effective urease inhibitors .
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea depends on its specific application:
Neurological Effects: The adamantane moiety is known to interact with NMDA receptors, potentially modulating neurotransmission.
Material Properties: The thiophene and pyridine rings can contribute to the compound’s electronic properties, making it useful in the development of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-2,2-dibromo-ethanone: Shares the adamantane moiety but differs in its functional groups.
Adamantan-1-yl-diethyl-methyl-ammonium iodide: Contains the adamantane structure but with different substituents.
®-1-(Adamantan-1-yl)ethan-1-amine hydrochloride: Another adamantane derivative with a different functional group.
Uniqueness
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is unique due to its combination of adamantane, thiophene, and pyridine moieties, which confer distinct chemical and physical properties that are not found in other similar compounds.
Biological Activity
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, including its synthesis, structure-activity relationships, and various pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N3OS
- Molecular Weight : 367.5 g/mol
- CAS Number : 2034339-73-4
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with thiophene and pyridine moieties through urea formation. Techniques such as refluxing in organic solvents and utilizing isocyanates are common in its preparation, allowing for high yields and purity of the final product .
Antiviral Properties
The adamantane moiety has been associated with antiviral activity, particularly against influenza viruses. Compounds with similar structures have been used in antiviral therapies, indicating that this compound may exhibit comparable effects . The mechanism likely involves inhibition of viral uncoating, a critical step in viral replication.
Antitumor Activity
Research indicates that thiourea derivatives, closely related to urea compounds, show significant antitumor properties. Studies have demonstrated that compounds containing thiophene and pyridine rings can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further antitumor evaluation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of human soluble epoxide hydrolase (hsEH), an enzyme implicated in various diseases, including hypertension and pain disorders. The structure suggests that modifications at the adamantane or urea positions could enhance inhibitory activity, making it a subject of interest for drug development targeting hsEH .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Adamantane Ring : Modifications can alter lipophilicity and bioavailability.
- Pyridine and Thiophene Positioning : The orientation and electronic properties of these groups affect binding affinity to biological targets.
- Urea Linkage : Variations in the urea moiety can impact pharmacodynamics and pharmacokinetics.
Case Studies
Several studies have explored derivatives of adamantane-based compounds:
- Antiviral Efficacy : A derivative showed significant inhibition against H1N1 with an IC50 value indicating effective viral suppression .
- Antitumor Screening : Compounds similar to this urea exhibited cytotoxic effects against various cancer cell lines, demonstrating potential as chemotherapeutic agents .
- Enzyme Inhibition Studies : In vitro assays revealed that certain modifications led to enhanced inhibition of hsEH compared to unmodified compounds .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFWTNVMUKJCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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